A Senior Application Scientist's Guide to 5-Methoxycarbonylthiophene-2-boronic acid: Structure, Properties, and Advanced Applications
A Senior Application Scientist's Guide to 5-Methoxycarbonylthiophene-2-boronic acid: Structure, Properties, and Advanced Applications
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of 5-Methoxycarbonylthiophene-2-boronic acid. We will delve into its core chemical structure, physicochemical properties, and critically, its versatile applications in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. This document is designed to be a practical resource, offering not just data, but actionable insights grounded in established scientific principles.
Molecular Architecture and Physicochemical Profile
5-Methoxycarbonylthiophene-2-boronic acid is a heterocyclic organic compound that has garnered significant attention as a versatile building block in organic synthesis.[1] Its structure features a thiophene ring functionalized with a boronic acid group at the 2-position and a methoxycarbonyl group at the 5-position. This specific arrangement of functional groups imparts a unique combination of reactivity and stability, making it a valuable reagent in various chemical transformations.
The boronic acid moiety is the key to its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The electron-withdrawing nature of the methoxycarbonyl group can influence the reactivity of the thiophene ring and the boronic acid group, a factor that can be leveraged for regioselective synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Methoxycarbonylthiophene-2-boronic acid is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| IUPAC Name | (5-methoxycarbonylthiophen-2-yl)boronic acid | [3] |
| CAS Number | 876189-21-8 | [1][3] |
| Molecular Formula | C₆H₇BO₄S | [1][3][4] |
| Molecular Weight | 185.99 g/mol | [1][5] |
| Appearance | Off-white to light yellow solid | [1][5] |
| Boiling Point | 386.725 °C at 760 mmHg (Predicted) | [1][5] |
| Density | 1.397 g/cm³ (Predicted) | [1][5] |
| Storage Temperature | 2-8°C | [1][5] |
Synthesis and Handling
The synthesis of 5-Methoxycarbonylthiophene-2-boronic acid and its derivatives is a topic of interest for process chemists and synthetic organic chemists. While a detailed, step-by-step synthesis is beyond the scope of this guide, a general retrosynthetic analysis points towards the functionalization of a pre-existing thiophene core.
A plausible synthetic route, based on established organometallic chemistry, is outlined below. This workflow is a conceptual representation and would require optimization of reaction conditions for practical implementation.
Caption: A conceptual workflow for the synthesis of 5-Methoxycarbonylthiophene-2-boronic acid.
Safe Handling and Storage
Proper handling and storage are paramount to maintain the integrity and reactivity of 5-Methoxycarbonylthiophene-2-boronic acid. It is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[6][7] Work should be conducted in a well-ventilated area or a fume hood.[6]
For storage, the compound should be kept in a tightly sealed container in a cool, dry place, with a recommended temperature of 2-8°C.[1][5] It is also advisable to store it under an inert atmosphere to prevent degradation.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 5-Methoxycarbonylthiophene-2-boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many active pharmaceutical ingredients and organic electronic materials.[1][2]
The thiophene moiety is a common structural motif in medicinal chemistry, and the ability to introduce it into complex molecules with high efficiency and regioselectivity makes this boronic acid a valuable building block.[2]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process. The workflow below illustrates the key steps involved when using 5-Methoxycarbonylthiophene-2-boronic acid as a coupling partner.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the coupling reaction and needs to be optimized based on the specific substrates being used.
Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction
The following is a representative, non-optimized protocol for the Suzuki-Miyaura coupling of 5-Methoxycarbonylthiophene-2-boronic acid with an aryl bromide. This protocol should be adapted and optimized for specific substrates and scales.
Materials:
-
5-Methoxycarbonylthiophene-2-boronic acid
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of toluene and water)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-Methoxycarbonylthiophene-2-boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
The utility of 5-Methoxycarbonylthiophene-2-boronic acid extends across various scientific disciplines, primarily driven by its ability to participate in the construction of complex molecular architectures.
-
Drug Discovery: Thiophene-containing compounds exhibit a wide range of biological activities.[2] The use of this boronic acid allows for the efficient synthesis of novel thiophene derivatives as potential drug candidates.[1] The biaryl linkage formed via Suzuki coupling is a common feature in many pharmaceuticals.[1][2]
-
Materials Science: In the field of materials science, this compound serves as a monomer for the synthesis of conjugated polymers.[2] These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2] The ability to precisely control the structure of these polymers through tailored synthesis allows for the fine-tuning of their electronic and optical properties.[2]
Conclusion
5-Methoxycarbonylthiophene-2-boronic acid is a highly valuable and versatile building block in modern organic synthesis. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in both academic and industrial settings. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its effective utilization in the development of novel pharmaceuticals and advanced materials.
References
- Vertex AI Search. (n.d.). 5-METHOXYCARBONYLTHIOPHENE-2-BORONIC ACID PINACOL ESTER.
- PubChem. (n.d.). 5-(methoxycarbonyl)thiophene-2-boronic acid (C6H7BO4S). In PubChemLite.
- MySkinRecipes. (n.d.). 5-Methoxycarbonylthiophene-2-boronic acid.
- PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-boronic acid | C6H7BO4S | CID 11600797.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis.
- Thermo Scientific Chemicals. (n.d.). Thiophene-2-boronic acid, 97%.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- ChemicalBook. (n.d.). 876189-21-8(THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER-5-BORIC ACID) Product Description.
Sources
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